3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]propanoic acid
CAS No.: 1267555-07-6
Cat. No.: VC0058902
Molecular Formula: C13H23NO3
Molecular Weight: 241.331
* For research use only. Not for human or veterinary use.
![3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]propanoic acid - 1267555-07-6](/images/no_structure.jpg)
Specification
CAS No. | 1267555-07-6 |
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Molecular Formula | C13H23NO3 |
Molecular Weight | 241.331 |
IUPAC Name | 3-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]propanoic acid |
Standard InChI | InChI=1S/C13H23NO3/c1-13(2,3)12(17)14-8-6-10(7-9-14)4-5-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) |
Standard InChI Key | ZWZCILFONHZYHJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)C(=O)N1CCC(CC1)CCC(=O)O |
Introduction
Structural Characterization and Properties
Chemical Identity and Structure
3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]propanoic acid features a central piperidine ring with two key functional groups: a 2,2-dimethylpropanoyl (pivaloyl) substituent at the nitrogen atom (position 1) and a propanoic acid chain at position 4. This structure shares similarities with other piperidine derivatives that have demonstrated various biological activities. The compound can be understood as a modified version of 3-piperidin-4-yl-propanoic acid with a pivaloyl group attached to the nitrogen atom of the piperidine ring .
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be inferred:
Property | Value |
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Molecular Formula | C₁₃H₂₃NO₃ |
Molecular Weight | Approximately 241.33 g/mol |
Physical Appearance | Likely white to off-white solid |
Solubility | Likely soluble in polar organic solvents (methanol, ethanol, DMSO); limited water solubility |
Melting Point | Expected range: 110-140°C (estimated) |
LogP | Approximately 1.5-2.0 (estimated) |
The compound contains both a carboxylic acid group and a tertiary amide functionality, making it amphiphilic in nature. The piperidine ring provides structural rigidity, while the 2,2-dimethylpropanoyl group contributes hydrophobicity. The propanoic acid moiety is expected to exhibit typical carboxylic acid properties with a pKa likely in the range of 4.5-5.0 .
Synthetic Approaches and Preparation
Reaction Conditions and Considerations
The synthesis likely requires careful control of pH and temperature to achieve selective acylation of the piperidine nitrogen without affecting the carboxylic acid group. Potential reaction conditions might include:
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N-acylation: 0-5°C, basic conditions (triethylamine or pyridine), in dichloromethane or THF
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Chain extension reactions: moderate temperatures (20-60°C) with appropriate catalysts
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Final deprotection: mild conditions to avoid affecting sensitive functional groups
Comparative Analysis with Structural Analogs
Structural Relationships
Several compounds share structural similarities with 3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]propanoic acid, providing valuable insights into its potential properties and activities:
This comparative analysis suggests that the target compound may share certain physicochemical properties with these analogs while exhibiting unique characteristics due to its specific substitution pattern.
Structure-Property Relationships
Analytical Methods for Characterization
Spectroscopic Analysis
Characterization of 3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]propanoic acid would typically involve multiple spectroscopic techniques:
NMR Spectroscopy:
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¹H NMR would likely show signals for the nine protons of the tert-butyl group as a strong singlet around δ 1.2 ppm
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Complex patterns for the piperidine ring protons in the δ 1.5-3.5 ppm range
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Signals for the propanoic acid chain protons overlapping with piperidine signals
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Carboxylic acid proton as a broad signal at δ 10-12 ppm
IR Spectroscopy:
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Characteristic C=O stretching bands around 1700-1720 cm⁻¹ (carboxylic acid) and 1630-1650 cm⁻¹ (amide)
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O-H stretching from the carboxylic acid group (broad band at 2500-3300 cm⁻¹)
Chromatographic Methods
High-performance liquid chromatography (HPLC) with various detection methods would be suitable for analysis and purification:
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Reverse-phase HPLC with C18 columns using methanol/water or acetonitrile/water gradients
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Potential retention time estimated between 5-10 minutes under standard gradient conditions
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UV detection at 210-220 nm for monitoring the carboxylic acid and amide functionalities
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Mass spectrometric detection with expected [M+H]⁺ peak at m/z 242 and characteristic fragmentation patterns
Research Applications and Future Directions
Future Research Directions
Several promising research avenues could be pursued with this compound:
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Comprehensive synthesis and full characterization studies
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Evaluation of its potential as a precursor for more complex bioactive molecules
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Investigation of its interactions with specific biological targets
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Exploration of structure modifications to optimize desired properties
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Development of novel synthetic routes with improved efficiency and sustainability
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